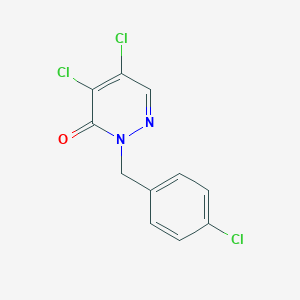

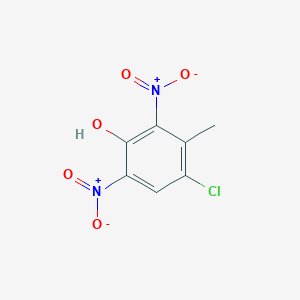

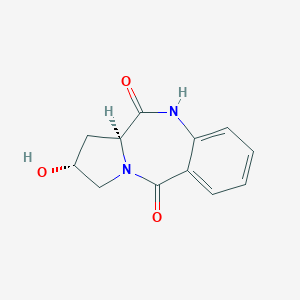

![molecular formula C14H15F6NO4S2 B071183 N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester CAS No. 175202-21-8](/img/structure/B71183.png)

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester (BTMME) is a sulfonated amino acid derivative that has been used in a variety of scientific research applications. BTMME is a highly soluble, low-toxicity compound that has been used in a variety of biochemical and physiological experiments. BTMME has a wide range of applications in biochemical and physiological research, including protein and enzyme studies, drug delivery, and cell culture studies.

Scientific Research Applications

Methionine Dependency and Cancer Growth Control

Methionine, an essential amino acid, plays a pivotal role in various metabolic processes, including protein synthesis, DNA methylation, and polyamine synthesis. Research has identified methionine dependency as a characteristic of certain cancer cells, which rely on external methionine for survival and proliferation. This dependency stems from genetic alterations affecting the methionine synthesis and salvage pathways. Methionine restriction, either through diet or enzymatic depletion using methioninase, has shown potential in inhibiting cancer growth and extending healthy lifespan in animal models. Clinical studies are exploring the integration of methionine restriction strategies with conventional chemotherapy to enhance cancer treatment outcomes (Cavuoto & Fenech, 2012).

Methionine Salvage and Plant Metabolism

Methionine and its activated form, S-adenosylmethionine (SAM), are essential for numerous metabolic pathways in plants, including the synthesis of ethylene, polyamines, and various methylation reactions. The methionine salvage cycle, or Yang cycle, plays a critical role in maintaining the pool of available methionine and SAM. This cycle's efficiency impacts plant growth, development, and response to environmental stresses. Understanding the regulation of methionine metabolism in plants offers insights into improving crop nutritional value and stress resilience (Sauter et al., 2013).

Methionine Content Regulation in Vegetative Plant Tissues

The low levels of methionine in plants limit their nutritional value as protein sources for humans and animals. Recent research has shed light on the enzymes and pathways regulating methionine synthesis and degradation in plants, offering potential strategies for enhancing methionine content in vegetative tissues. These advancements could lead to the development of plant varieties with improved nutritional profiles, benefiting both agriculture and human health (Amir, 2010).

Methionine in One Carbon Metabolism and Disease Pathogenesis

Methionine's role extends beyond its participation in protein synthesis; it is central to the one-carbon metabolic cycle, which requires vitamins B6, B12, and folate for proper functioning. Disruptions in this cycle can lead to a variety of conditions, underscoring the importance of methionine in health and disease. Research continues to explore how methionine metabolism influences disease pathogenesis and the potential of metabolic correction strategies to address chronic conditions (Crespo-Bujosa & González, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to activate substrates and stabilize developing negative charges (eg, oxyanions) in transition states .

Mode of Action

The compound’s mode of action involves explicit double hydrogen bonding . This ability to activate substrates and stabilize partially developing negative charges in transition states is a key feature of this class of compounds .

Result of Action

Compounds with similar structures have been known to improve capacity and cyclic stability of li–s batteries by suppressing the diffusion of polysulfides .

Properties

IUPAC Name |

methyl (2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F6NO4S2/c1-25-12(22)11(3-4-26-2)21-27(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,11,21H,3-4H2,1-2H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAYLERNFQMFEZ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F6NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

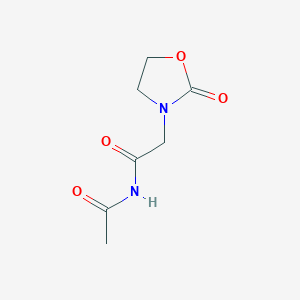

![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)